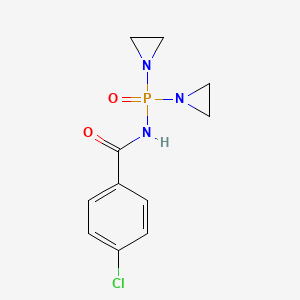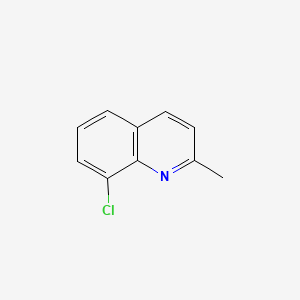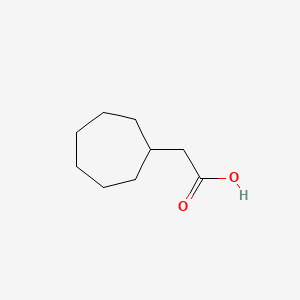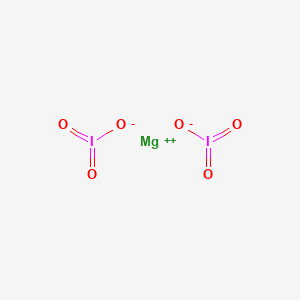
Magnesiumdiiodat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium diiodate (Mg(IO3)2) is an inorganic compound composed of magnesium, iodine, and oxygen. It is a yellow-orange solid that is soluble in water, alcohol, and ether. Magnesium diiodate is a widely utilized reagent in the laboratory for a variety of purposes, including in chemical synthesis, as a catalyst, and in analytical chemistry. In
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Magnesiumdiiodat hat aufgrund seiner Biokompatibilität und Bioaktivität potenzielle Anwendungen im biomedizinischen Bereich. Es kann bei der Entwicklung von bioabbaubaren Implantaten und medizinischen Geräten verwendet werden. Diese Implantate können sich allmählich im Körper auflösen und Magnesiumionen freisetzen, die das Knochenwachstum und die Heilung fördern können, ohne dass eine operative Entfernung erforderlich ist .
Energiespeicher
Forschungen haben gezeigt, dass this compound in Energiespeichersystemen wie Batterien und Kondensatoren eingesetzt werden könnte. Seine ionische Natur und seine elektrischen Eigenschaften könnten zur Entwicklung effizienterer und langlebiger Energiespeichermaterialien beitragen .
Wirkmechanismus
Target of Action
Magnesium diiodate, like other magnesium compounds, primarily targets various biochemical processes in the body. It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . .
Mode of Action
Magnesium, in general, is known to play a vital role in the activity of intracellular proteins involved in various processes such as insulin secretion in β-pancreatic cells, glucokinase, atpase, and protein kinase c . It is also suggested that magnesium participates directly in insulin sensitivity and signaling in peripheral tissues . The specific mode of action of magnesium diiodate remains to be elucidated.
Biochemical Pathways
Magnesium diiodate likely affects several biochemical pathways due to the essential role of magnesium in many physiological functions. Magnesium is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Chronic magnesium deficiency can lead to enhanced baseline inflammation associated with oxidative stress, related to various age-associated morbidities
Pharmacokinetics
Magnesium, in general, is known to be absorbed in the gut and distributed throughout the body, particularly in bone and muscle tissue . It is excreted primarily through the kidneys . The specific ADME properties of magnesium diiodate and their impact on bioavailability require further investigation.
Result of Action
Magnesium deficiency has been shown to impact numerous biological processes at the cellular and molecular levels, including increased levels of oxidative stress markers such as lipid, protein, and dna oxidative modification products
Eigenschaften
| { "Design of the Synthesis Pathway": "Magnesium diiodate can be synthesized by reacting magnesium hydroxide with iodine in the presence of hydrogen peroxide.", "Starting Materials": [ "Magnesium hydroxide", "Iodine", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve magnesium hydroxide in water to form magnesium hydroxide solution.", "Step 2: Add iodine to the magnesium hydroxide solution and stir until iodine is completely dissolved.", "Step 3: Slowly add hydrogen peroxide to the solution while stirring continuously.", "Step 4: Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Step 5: Filter the solution to obtain the solid product, which is magnesium diiodate." ] } | |
CAS-Nummer |
7790-32-1 |
Molekularformel |
HIMgO3 |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
magnesium;diiodate |
InChI |
InChI=1S/HIO3.Mg/c2-1(3)4;/h(H,2,3,4); |
InChI-Schlüssel |
MSTFFECQBIUMBA-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |
Kanonische SMILES |
OI(=O)=O.[Mg] |
Andere CAS-Nummern |
7790-32-1 |
Verwandte CAS-Nummern |
7782-68-5 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



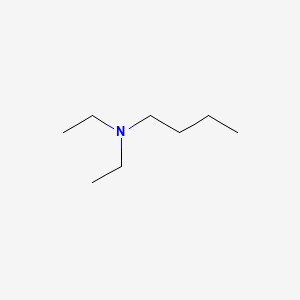
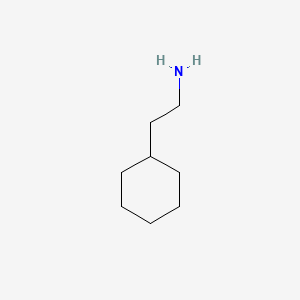
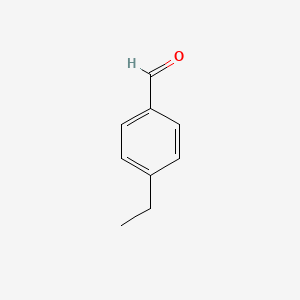
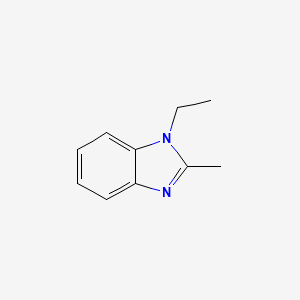

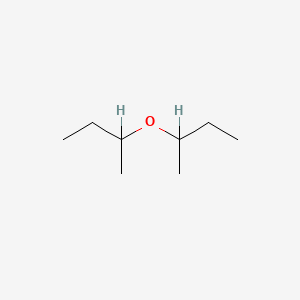
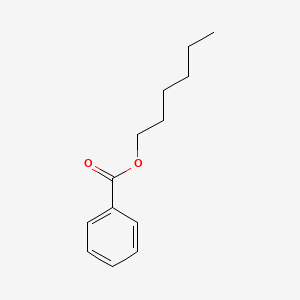
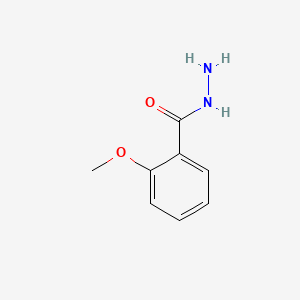
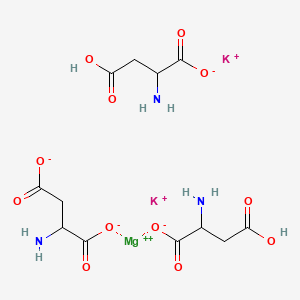
![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)
